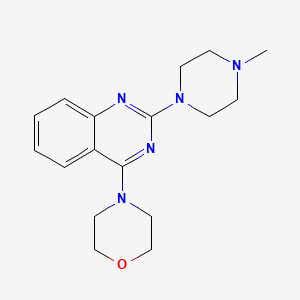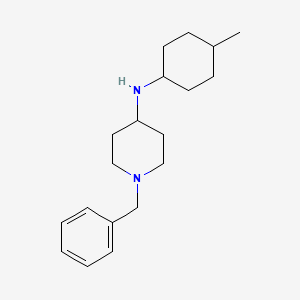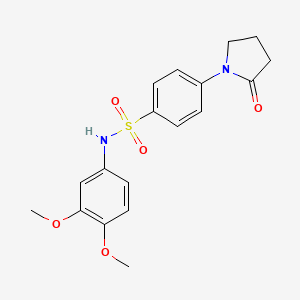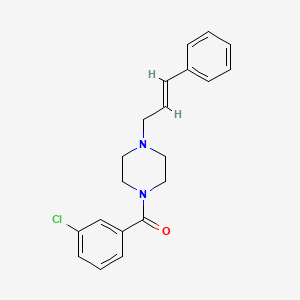
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用机制
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline works by binding to the ATP-binding site of the EGFR, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to a decrease in cell proliferation, migration, and survival, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK, in cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available from commercial sources. However, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. In addition, it has limited solubility in water, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline. One area of interest is the development of new derivatives of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline that may have improved potency and selectivity for EGFR inhibition. Another area of interest is the investigation of the potential use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the use of 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline as a tool compound for the study of EGFR signaling pathways and their role in cancer development and progression.
In conclusion, 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. Future research on 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline may lead to the development of new cancer treatments and a better understanding of the role of EGFR signaling pathways in cancer development and progression.
合成方法
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline can be synthesized through a multi-step process involving the reaction of 4-morpholinyl-aniline with 4-chloro-3-nitroquinazoline, followed by reduction of the nitro group and subsequent reaction with 4-methyl-1-piperazine. The final product is obtained through purification and isolation of the desired compound.
科学研究应用
2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. 2-(4-methyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20-6-8-22(9-7-20)17-18-15-5-3-2-4-14(15)16(19-17)21-10-12-23-13-11-21/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYMJTUIGDBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)

![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)

![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5871882.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)
